N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative featuring a benzodioxole moiety, a thiophen-2-yl substituent at position 5, and a propenyl (allyl) group at position 2. The acetamide linker with a sulfanyl bridge connects the benzodioxol-5-yl group to the thienopyrimidinone core. Its molecular formula is C₂₂H₁₇N₃O₄S₃ (molecular weight: 491.5 g/mol).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S3/c1-2-7-25-21(27)19-14(17-4-3-8-30-17)10-31-20(19)24-22(25)32-11-18(26)23-13-5-6-15-16(9-13)29-12-28-15/h2-6,8-10H,1,7,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJYUUWPLPUYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with the thienopyrimidine core. Key steps include:
Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thiophene Intermediate: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The benzodioxole and thiophene intermediates are then coupled with the thienopyrimidine core through a series of nucleophilic substitution and condensation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives, alkylated products, and various substituted heterocycles.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that derivatives of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit enzyme inhibitory properties. For instance, studies have shown that related sulfonamide compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HEK293 (human epidermal kidney cells) and BT474 (breast cancer cells) . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities when tested against clinical strains . This suggests that this compound could be a candidate for further investigation in the development of new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of various substituents can enhance or modify its biological activity. For example, modifying the thiophenyl group or the acetamide moiety can lead to derivatives with improved efficacy against specific biological targets .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Substituent Variations
- N-(2H-1,3-Benzodioxol-5-yl)-2-({3-Ethyl-4-Oxo-6-Phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (): Molecular formula: C₂₃H₁₉N₃O₄S₂ (molecular weight: 465.5 g/mol). Key differences:
- Core structure: Thieno[3,2-d]pyrimidinone vs. thieno[2,3-d]pyrimidinone.
- Substituents: Ethyl (C₂H₅) at position 3 vs. propenyl (C₃H₅) and phenyl (C₆H₅) at position 6 vs. thiophen-2-yl (C₄H₃S).
Functional Group Modifications
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): These compounds replace the thienopyrimidinone core with a 1,3,4-oxadiazole ring and an indole moiety.
Spectroscopic and Analytical Comparisons
NMR Spectral Analysis
- Regions of Divergence: Analogues with minor substituent changes (e.g., ethyl vs. propenyl) exhibit nearly identical ¹H- and ¹³C-NMR profiles except in regions influenced by substituent electronic effects. For example, in thienopyrimidinones, chemical shifts at positions 29–36 (δ 3.5–4.5 ppm) and 39–44 (δ 6.5–7.5 ppm) vary due to allyl or phenyl group interactions (Figure 6, ). The thiophen-2-yl group introduces deshielding effects in aromatic regions (δ 7.0–7.5 ppm), distinct from phenyl-substituted analogues .
Mass Spectrometry (MS/MS)
- Fragmentation Patterns: Molecular networking () reveals that analogues with similar cores (e.g., thienopyrimidinone) share high cosine scores (>0.8) in MS/MS fragmentation, indicating conserved backbone cleavage pathways. Propenyl and thiophen-2-yl substituents produce unique fragment ions (e.g., m/z 130 for thiophen loss vs. m/z 158 for phenyl), aiding structural differentiation .
Bioactivity and Pharmacological Profiling
Antimicrobial Activity
- Thieno[2,3-d]pyrimidinones: Derivatives with allyl or propargyl groups exhibit enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL) compared to ethyl-substituted analogues (MIC: 16–32 µg/mL), suggesting the propenyl group improves membrane penetration .
- Thiophen-2-yl vs. Phenyl Substituents : Thiophen-containing derivatives show higher selectivity for Gram-negative pathogens (e.g., E. coli), likely due to interactions with lipopolysaccharides .
Antitumor Potential
- Hierarchical Clustering Analysis (): Compounds with sulfanyl-acetamide linkers cluster with kinase inhibitors (e.g., EGFR and VEGFR2), implicating possible antiproliferative mechanisms. The target compound’s thiophen-2-yl group may enhance DNA intercalation, as seen in analogous thienopyrimidines .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Chemical Shift Differences (δ, ppm)
| Proton Position | Target Compound | Ethyl-Phenyl Analogue | Variance |
|---|---|---|---|
| 29–36 (Region B) | 3.8–4.2 | 3.5–3.9 | +0.3 |
| 39–44 (Region A) | 6.9–7.3 | 7.1–7.5 | -0.2 |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
The compound's structure includes a benzodioxole moiety and a thieno[2,3-d]pyrimidine core, which are known to contribute to various biological activities. Its molecular formula is and it has a molecular weight of approximately 378.43 g/mol.
Research suggests that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of a sulfanyl group may facilitate interactions with specific enzymes or receptors, potentially inhibiting their activity.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
1. Anticancer Activity
Several studies have investigated the compound's potential anticancer effects:
- Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance, in studies involving human breast cancer (MCF7) and lung cancer (A549) cell lines, IC50 values were reported in the low micromolar range, indicating significant potency against these cancer types .
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound possesses significant antimicrobial activity against both bacterial and fungal pathogens .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice bearing tumors showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Infection Control : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound alongside standard antibiotics. Results indicated enhanced efficacy of antibiotics when combined with the compound, leading to quicker resolution of infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
